N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Chemical Probe Design Medicinal Chemistry Physicochemical Property Optimization

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 361173-28-6) is a synthetic, small-molecule benzamide derivative that integrates a benzo[d]oxazole-phenyl core with a 4-((2,6-dimethylmorpholino)sulfonyl)benzamide tail (MF: C₂₆H₂₅N₃O₅S, MW: 491.56 g/mol). The compound belongs to the broader chemical class of benzoxazole-benzenesulfonamides, a family that has yielded allosteric fructose-1,6-bisphosphatase (FBPase‑1) inhibitors and antimicrobial agents, although the specific biological profile of CAS 361173-28-6 remains under-characterized in the public literature.

Molecular Formula C26H25N3O5S
Molecular Weight 491.56
CAS No. 361173-28-6
Cat. No. B2792205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS361173-28-6
Molecular FormulaC26H25N3O5S
Molecular Weight491.56
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C26H25N3O5S/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
InChIKeySTLDSIWGICVZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 361173-28-6): Structural Identity and Compound-Class Context for Procurement Decisions


N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 361173-28-6) is a synthetic, small-molecule benzamide derivative that integrates a benzo[d]oxazole-phenyl core with a 4-((2,6-dimethylmorpholino)sulfonyl)benzamide tail (MF: C₂₆H₂₅N₃O₅S, MW: 491.56 g/mol) . The compound belongs to the broader chemical class of benzoxazole-benzenesulfonamides, a family that has yielded allosteric fructose-1,6-bisphosphatase (FBPase‑1) inhibitors and antimicrobial agents, although the specific biological profile of CAS 361173-28-6 remains under-characterized in the public literature [1]. Commercially, it is supplied as a research-grade screening compound (typical purity ≥95%) intended for early-stage drug discovery and biochemical assay development .

Why N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Cannot Be Replaced by Other Benzoxazole‑Sulfonamide Analogs Without Risking Functional Divergence


The hallmark of CAS 361173-28-6 is the simultaneous presence of a 2,6‑dimethylmorpholinosulfonyl group and a para‑linked benzo[d]oxazole‑phenyl scaffold. Minor structural alterations within this chemical space—such as removal of the morpholine methyl groups, relocation of the benzoxazole attachment from the 4‑ to the 3‑position, or replacement of the sulfonamide linker—are known to significantly perturb molecular properties including cLogP, topological polar surface area (tPSA), hydrogen‑bond acceptor count, and conformational flexibility, all of which directly influence target binding kinetics, metabolic stability, and solubility [1]. Consequently, substituting CAS 361173-28-6 with a near analog without experimental validation introduces a risk of altered potency, selectivity, or physicochemical behavior that cannot be predicted from structural similarity alone [1].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 361173-28-6) Against Its Closest Analogs


Molecular Weight and Heavy‑Atom Count Differentiation Relative to N‑(4‑(Benzo[d]oxazol‑2‑yl)phenyl)‑4‑(isopropylsulfonyl)benzamide

CAS 361173-28-6 (C₂₆H₂₅N₃O₅S, MW 491.56) carries a significantly larger molecular weight and higher heavy‑atom count than the isopropylsulfonyl analog N‑(4‑(benzo[d]oxazol‑2‑yl)phenyl)‑4‑(isopropylsulfonyl)benzamide (CAS 941868‑61‑7; C₂₃H₂₀N₂O₄S, MW 420.50). The ≈71 Da mass increase arises from the morpholine ring plus two methyl substituents, which introduces three additional hydrogen‑bond acceptors and alters the compound's lipophilic–hydrophilic balance . In the benzoxazole‑benzenesulfonamide class, the presence of a morpholine sulfonamide has been associated with improved aqueous solubility and modulated bioavailability relative to simpler alkyl sulfonamides [1].

Chemical Probe Design Medicinal Chemistry Physicochemical Property Optimization

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Capacity Versus the Des‑methyl Morpholine Analog N‑(3‑(Benzo[d]oxazol‑2‑yl)phenyl)‑4‑(morpholinosulfonyl)benzamide

The 2,6‑dimethylmorpholinosulfonyl group in CAS 361173-28-6 provides eight hydrogen‑bond acceptors (five oxygen, three nitrogen lone pairs) and a computed topological polar surface area (tPSA) estimated at ≈109–115 Ų, compared with seven acceptors and a tPSA of ≈97–103 Ų for the des‑methyl morpholine regioisomer N‑(3‑(benzo[d]oxazol‑2‑yl)phenyl)‑4‑(morpholinosulfonyl)benzamide (C₂₄H₂₁N₃O₅S, MW 463.5) . Methylation reduces the morpholine nitrogen's basicity and increases steric bulk, which can attenuate off‑target interactions with aminergic receptors while preserving sulfonamide‑mediated binding to target enzymes .

Drug‑Likeness Optimization Permeability Prediction Structure–Property Relationships

Para‑Versus Meta‑Benzoxazole Regiochemistry: Implications for Molecular Shape and Target Complementarity

CAS 361173-28-6 bears the benzo[d]oxazole substituent in a para (4‑) relationship to the benzamide nitrogen, generating a linear, rod‑like architecture. In contrast, the meta‑substituted analog N‑(3‑(benzo[d]oxazol‑2‑yl)phenyl)‑4‑(morpholinosulfonyl)benzamide introduces a pronounced kink in the molecular axis, with a 120° bond‑angle divergence at the central phenyl ring . In related benzoxazole‑based FBPase‑1 inhibitors, para‑substituted benzoxazole‑phenyl cores achieved IC₅₀ values as low as 0.57 µM, whereas meta‑linked congeners were markedly less potent, underscoring the sensitivity of target engagement to regiochemistry [1].

Regioisomer Differentiation Ligand‑Based Design Scaffold Hopping

Commercial Availability and Purity Benchmarking Against Competitive Screening‑Collection Analogs

CAS 361173-28-6 is listed with a guaranteed purity of ≥95% (HPLC) by multiple independent chemical suppliers, whereas many structurally related screening compounds (e.g., N‑(4‑(benzo[d]oxazol‑2‑yl)phenyl)‑4‑(isopropylsulfonyl)benzamide, CAS 941868‑61‑7) are typically offered at purities of 90–95% or are available only through custom synthesis with longer lead times . The compound is catalogued under the identifier CM982700 and is stocked in quantities suitable for immediate dispatch, which reduces procurement cycle time relative to analogs that require de novo synthesis .

Chemical Procurement Screening Library Selection Compound Integrity

Optimal Procurement and Deployment Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 361173-28-6)


FBPase‑1 Allosteric Inhibitor Lead Optimization Scaffold

Based on the demonstrated potency of para‑benzoxazole benzenesulfonamides as allosteric FBPase‑1 inhibitors (e.g., compound 53, IC₅₀ = 0.57 µM), CAS 361173-28-6 provides a structurally differentiated scaffold for lead optimization campaigns targeting metabolic disorders. Its 2,6‑dimethylmorpholinosulfonyl tail introduces additional vectors for modulating solubility, permeability, and off‑target profile relative to earlier‑generation alkyl sulfonamides in this class . Researchers should prioritize this compound when the goal is to explore the structure–activity relationship (SAR) of the sulfonamide terminus while preserving the active para‑benzoxazole‑phenyl pharmacophore.

Physicochemical Property Benchmarking in Kinase or Aminergic Receptor Screening Cascades

The compound's combination of a linear para‑benzoxazole‑phenyl topology with a sterically encumbered dimethylmorpholinosulfonyl group makes it a valuable tool for probing how subtle changes in hydrogen‑bond acceptor count and tPSA influence selectivity within kinase or GPCR panels. Its computed tPSA (≈109–115 Ų) remains within the drug‑like space, yet its elevated acceptor count relative to simpler analogs predicts a distinct permeability profile that can serve as a calibration standard in cell‑based permeability assays [1].

High‑Throughput Screening (HTS) Library Enrichment with Structurally Unique Chemotypes

CAS 361173-28-6 occupies a region of chemical space that is sparsely populated by commercial screening compounds—combining a benzoxazole heterocycle, a para‑linked phenyl bridge, and a 2,6‑dimethylmorpholinosulfonyl moiety that is underrepresented in public screening collections. Libraries enriched with such chemotypes have been shown to yield higher hit rates against orphan targets and challenging protein–protein interaction interfaces [1]. Procurement of this compound at ≥95% purity from stocked inventory enables immediate deployment in primary screening without the delay of custom synthesis .

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.